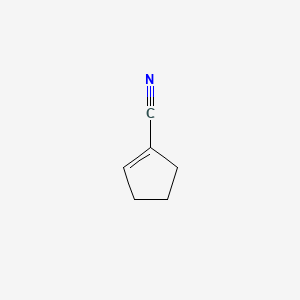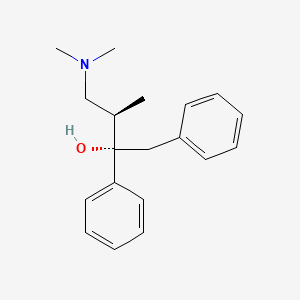
1,2,3,4-Tetrahydronaphthalene-1,5-diol
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalene-1,5-diol, also known as 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene, is a complexing agent . It forms complexes with cephradine and reacts with 4- or 3-nitrobenzoyl chloride to yield 4-DABTN and 3-DABTN .
Synthesis Analysis
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene is used in the synthesis of 1,5-bis(4-aminobenzoate)-1,2,3,4-tetrahydronapthalene (4-DABTN) and 1,5-bis(3-aminobenzoate)-1,2,3,4-tetrahydronapthalene (5-DABTN) .Molecular Structure Analysis
The molecular formula of this compound is C10H12O2 . The molecular weight is 164.2011 . The IUPAC Standard InChIKey is MYIDTCFDQGAVFL-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound reacts with 4- or 3-nitrobenzoyl chloride to yield 4-DABTN and 3-DABTN . It may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.2011 . It has a melting point of -35 °C and a boiling point of 207 °C . The density is 0.973 g/mL at 25 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Chiral Diols Synthesis : 1,2,3,4-Tetrahydronaphthalene-1,5-diol has been utilized in synthesizing cyclic chiral diols with C2 symmetry, contributing significantly to the field of asymmetric synthesis. Such chiral diols are derived from bioconversion processes involving Pseudomonas fluorescens and are valuable in conjugate asymmetric additions (Orsini & Pelizzoni, 1996).
Chemical Reactions and Mechanisms : It's instrumental in understanding acid-catalyzed aryl epoxide hydrolyses, revealing insights into transition-state effects and carbocation intermediates (Sampson et al., 2004).
Green Chemistry Applications : Recent research has explored its use in an eco-friendly approach for constructing multi-functionalized benzenes, emphasizing the importance of sustainable chemical processes (Damera & Pagadala, 2023).
Nanotechnology and Surface Science
- Self-Assembled Nanostructures : Studies have shown that 1,2,3,4-Tetrahydronaphthalene molecules can self-assemble into chiral nanostructures, such as porous pinwheel nanoarchitecture and close-packed herringbone arrangements. This is significant in the field of nanotechnology and surface science (Silly, Ausset, & Sun, 2017).
Physical Properties and Industrial Applications
- Analysis of Physical Properties : Research on binary mixtures of 1,2,3,4-Tetrahydronaphthalene with other compounds has provided valuable information on density, viscosity, speed of sound, and other physical properties. Such studies are crucial for industrial applications and the development of new materials (Prak & Lee, 2016).
Molecular andStructural Studies
- Molecular Structure Analysis : Investigations into the molecular structure of various derivatives of 1,2,3,4-Tetrahydronaphthalene have been conducted. For example, the study of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide's structure has provided insights into its conformation and potential applications in understanding the metabolites of carcinogenic polyaromatic hydrocarbons (Klein & Stevens, 1984).
Energy and Fuel Research
- Autoignition Study in Fuel Research : The compound has been studied for its properties related to autoignition in high-temperature environments. This research is pertinent to the development of transportation fuel surrogates and understanding the chemical kinetics of naphthenic-aromatic hydrocarbons (Raza et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydronaphthalene-1,5-diol is a complexing agent that forms complexes with cephradine . Cephradine is a first-generation cephalosporin antibiotic, suggesting that this compound may interact with bacterial cell wall synthesis proteins, which are the targets of cephradine.
Mode of Action
It is known to react with 4- or 3-nitrobenzoyl chloride to yield 4-dabtn and 3-dabtn . This suggests that it may act as a nucleophile, donating electron pairs to electrophilic carbon atoms in other molecules.
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydronaphthalene-1,5-diol plays a significant role in biochemical reactions, particularly as a complexing agent. It forms complexes with cephradine, a cephalosporin antibiotic, which may influence the antibiotic’s stability and efficacy . Additionally, this compound interacts with nitrobenzoyl chloride to yield derivatives such as 4-DABTN and 3-DABTN . These interactions suggest that the compound can participate in various biochemical pathways, potentially affecting the activity of enzymes and proteins involved in these processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cephradine may alter the antibiotic’s cellular uptake and distribution, thereby affecting its therapeutic efficacy . Furthermore, the presence of hydroxyl groups in this compound may enable it to participate in redox reactions, potentially impacting cellular oxidative stress levels and related signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and proteins, potentially leading to enzyme inhibition or activation . For example, its complexation with cephradine may stabilize the antibiotic, enhancing its activity against bacterial targets . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, degradation products may form, potentially altering the compound’s biochemical activity and its effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects and their implications for research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing the activity of cephradine through complexation . At higher doses, toxic or adverse effects may occur, potentially due to the compound’s impact on cellular oxidative stress levels and related pathways . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by microbial degradation. For example, Pseudomonas stutzeri AS39 hydroxylates the alicyclic ring of the compound, facilitating subsequent oxidation steps . Corynebacterium sp. strain C125 employs a dioxygenation strategy, introducing oxygen molecules into the aromatic ring structure before cleaving it . These pathways highlight the diverse enzymatic capabilities involved in the metabolism of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, potentially affecting its biochemical activity . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDTCFDQGAVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264315 | |
| Record name | 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40771-26-4 | |
| Record name | 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40771-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040771264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40771-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalene-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1,5-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK9XA2NDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene in material science?
A1: 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene serves as a valuable precursor for synthesizing aromatic diamine monomers. [] These monomers, specifically 1,5-bis(4-aminobenzoate)-1,2,3,4-tetrahydronaphthalene (4-DABTN) and 1,5-bis(3-aminobenzoate)-1,2,3,4-tetrahydronaphthalene (3-DABTN), are crucial for developing new polyimides. []
Q2: What are the properties and potential applications of the polyimides derived from 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene?
A2: The derived polyimides exhibit promising thermal stability, as evidenced by their high temperatures of 5% weight loss during thermogravimetric analysis. [] This characteristic makes them potentially suitable for applications requiring heat resistance, such as in electronics or aerospace engineering. Further research is needed to fully explore and optimize these applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















